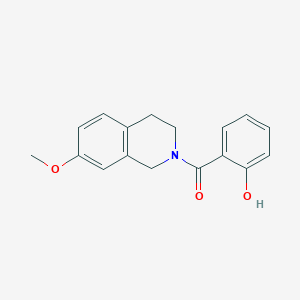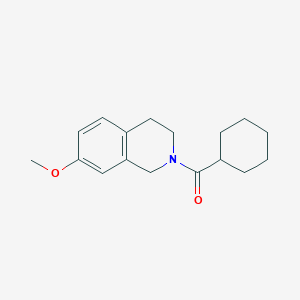
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide, also known as CEN, is a small molecule that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific studies, including its use in cancer treatment and as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to reduce oxidative stress and inflammation in neurons, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to have good stability and solubility, which makes it a good candidate for drug development. However, one limitation of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is its low water solubility, which may affect its bioavailability and effectiveness.
Zukünftige Richtungen
There are several future directions for further research on N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is the development of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide and its potential use in other diseases such as neurodegenerative diseases.
Synthesemethoden
The synthesis of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide involves the reaction between 2-cyanoethyl-N,N-dimethylformamide and indole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
In addition to its anti-cancer properties, N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been investigated for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N,1-dimethylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(9-5-8-15)14(18)13-10-11-6-3-4-7-12(11)17(13)2/h3-4,6-7,10H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJTJUJXMEQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

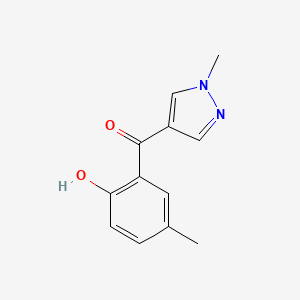
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
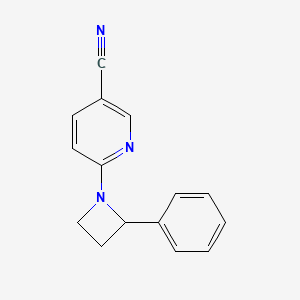
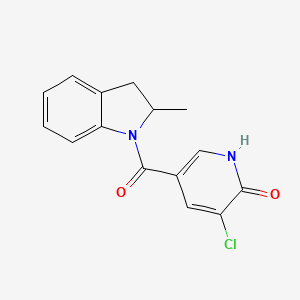

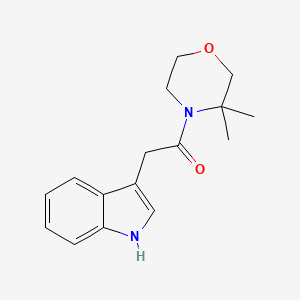
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)
![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
